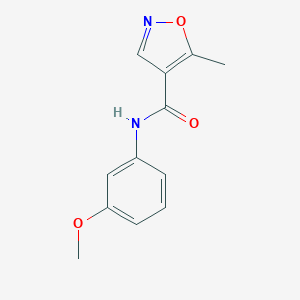![molecular formula C12H12N4S B287533 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287533.png)
6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (DMT) is a heterocyclic compound that has gained interest in scientific research due to its potential biological activities. DMT belongs to the class of triazolothiadiazoles, which have been reported to possess various pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to be related to its ability to interact with biological molecules. 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may act by binding to specific targets, such as enzymes or receptors, and modulating their activity. It may also affect cellular processes, such as DNA replication or protein synthesis.
Biochemical and Physiological Effects:
6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. In addition to its antimicrobial, antitumor, and anti-inflammatory properties, 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to modulate the immune system by stimulating the production of cytokines and enhancing the activity of immune cells. 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments, including its high yield and purity, as well as its potential biological activities. However, there are also limitations to using 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments, such as its limited solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the appropriate concentration and solvent for use in experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its targets in biological systems. Additionally, the potential use of 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in the treatment of infectious diseases, cancer, and inflammatory disorders warrants further investigation. Overall, 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound that has the potential to be used in various scientific research applications.
Synthesemethoden
6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized via a multistep reaction starting from 2,4-dimethylaniline. The synthesis involves the formation of a triazole ring and a thiadiazole ring, followed by the introduction of a methyl group at the 3-position of the triazole ring. The final product is obtained in good yield and purity, making it suitable for further studies.
Wissenschaftliche Forschungsanwendungen
6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. In vitro studies have shown that 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. Additionally, 6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molekularformel |
C12H12N4S |
Molekulargewicht |
244.32 g/mol |
IUPAC-Name |
6-(2,4-dimethylphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H12N4S/c1-7-4-5-10(8(2)6-7)11-15-16-9(3)13-14-12(16)17-11/h4-6H,1-3H3 |
InChI-Schlüssel |
FFNGGGWJIAEUIC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone](/img/structure/B287450.png)

![1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B287457.png)
![1-{5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287458.png)
![1-[6-(3-methylphenoxy)pyrimidin-4-yl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B287459.png)
![1-{5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287462.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carboxamide](/img/structure/B287464.png)
![ethyl5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287465.png)
![methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287466.png)
![ethyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287467.png)
![methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287468.png)
![5-amino-3-ethyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287470.png)
![5-amino-3-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287471.png)
![3-Ethyl-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287473.png)